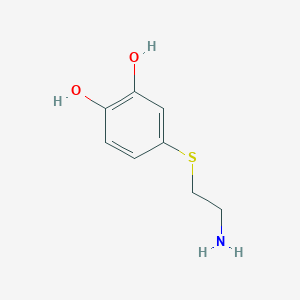
4-S-Cysteaminylcatechol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-S-Cysteaminylcatechol, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimelanoma Activity
Research indicates that 4-S-CAC is a potent antimelanoma agent. In vitro studies have shown that it effectively inhibits the growth of various melanoma cell lines, including B16 melanoma cells. The cytotoxicity of 4-S-CAC is significantly enhanced compared to its precursor, 4-S-cysteaminylphenol (4-S-CAP), demonstrating greater efficacy in targeting melanoma cells .
In Vivo Studies
In vivo experiments further support the potential of 4-S-CAC as an effective treatment for melanoma. For instance, studies have demonstrated that administration of 4-S-CAC leads to a marked reduction in tumor growth and depigmentation in animal models. This was evidenced by the complete regrowth of white hair follicles at sites previously occupied by black follicles after treatment with 4-S-CAC . Additionally, intratumoral injections of 4-S-CAC resulted in significant tumor regression in mouse models .
Table: Summary of Key Studies on this compound
Clinical Implications
The promising results from preclinical studies suggest that 4-S-CAC could be developed into a viable therapeutic option for melanoma treatment. Its ability to selectively target melanocytic cells while sparing normal tissues presents an attractive profile for further clinical investigation.
化学反应分析
Oxidation Pathways
4-S-CAC undergoes oxidation through two primary mechanisms: autoxidation and enzymatic oxidation (via tyrosinase). Autoxidation involves the conversion of catechol to its reactive quinone form, which polymerizes to form oligomers (6–7 residues) under neutral to basic pH conditions . Enzymatic oxidation by tyrosinase results in the formation of dihydro-1,4-benzothiazine-6,7-dione (BQ) , a potent antimelanoma metabolite .
Key factors influencing oxidation:
-
Electron-withdrawing groups (EWGs): Modification with nitro groups enhances oxidation rates by lowering hydroxyl group dissociation constants (pKa 9.2 → 6.6), enabling faster cross-linking even at mildly acidic pH .
-
pH dependence: Periodate-mediated oxidation accelerates at higher pH due to increased stability of oxidation intermediates .
Cross-Linking Reactions
The oxidized quinone form of 4-S-CAC reacts to form cross-linked polymers via aryl coupling and quinone methide tanning pathways . These reactions are critical for adhesive and biomaterial applications but also contribute to its cytotoxicity in melanoma cells .
Synthesis pathways:
-
Reduction reactions: Utilizes reducing agents (e.g., LiAlH4) to convert precursors into 4-S-CAC.
-
Oxidative pathways: Employs enzymatic (tyrosinase) or chemical oxidants (sodium periodate) to initiate cross-linking .
Reactive Oxygen Species (ROS) Generation
Oxidation of 4-S-CAC generates H₂O₂ and O₂·⁻ , which exhibit dual roles:
-
Low concentrations: Promote wound healing and angiogenesis .
-
High concentrations: Damage healthy tissue and prolong inflammation .
Mitigation strategies:
-
Silica nanoparticles: Incorporated into 4-S-CAC adhesives to reduce ROS release, enhancing biocompatibility .
Antimelanoma Mechanism
Tyrosinase-dependent oxidation of 4-S-CAC produces BQ , which:
-
Reacts with glutathione (GSH), depleting cellular antioxidant defenses .
-
Inactivates SH-dependent enzymes (e.g., DNA polymerase), disrupting melanoma cell proliferation .
Cytotoxicity data:
| Compound | IC₅₀ (μM) | Mechanism |
|---|---|---|
| 4-S-CAC | 3.9 | Tyrosinase-mediated BQ formation |
| 4-S-CAP | 507 | Requires activation to 4-S-CAC |
属性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC 名称 |
4-(2-aminoethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2S/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2 |
InChI 键 |
WNZCIPHBGUISFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1SCCN)O)O |
同义词 |
4-S-CAC 4-S-cysteaminylcatechol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















